3-(Oxan-4-yl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(oxan-4-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-10(8-11-5-1)9-3-6-12-7-4-9/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSBNFBGNDGGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369346-64-4 | |
| Record name | 3-(oxan-4-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Oxan 4 Yl Piperidine and Analogous Structures
Strategic Design of Synthetic Routes to the 3-(Oxan-4-yl)piperidine Scaffold
The construction of the this compound core can be approached through various synthetic strategies. These strategies can be broadly categorized into classical retrosynthetic approaches and modern synthetic methodologies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.
Classical Retrosynthetic Approaches to Piperidine (B6355638) and Oxane Ring Systems
A primary retrosynthetic disconnection for this compound involves breaking the C3-C4' bond between the piperidine and oxane rings. This leads to two key heterocyclic synthons: a nucleophilic piperidine at C3 and an electrophilic oxane at C4, or vice versa. The corresponding synthetic equivalents would be a 3-metalated piperidine derivative (e.g., Grignard or organolithium reagent) and a 4-ketooxane or a 4-halooxane. Alternatively, a 3-halopiperidine could be coupled with a 4-metalated oxane.
Another classical approach involves the construction of one ring onto a pre-existing functionalized version of the other. For instance, a suitably substituted piperidine precursor could undergo cyclization to form the oxane ring, or a functionalized oxane could serve as the foundation for the construction of the piperidine ring through methods like reductive amination of a 1,5-dicarbonyl compound.
A particularly effective classical strategy for the synthesis of the piperidine ring is the hydrogenation of a corresponding pyridine (B92270) precursor. patsnap.com This method is often high-yielding and can be amenable to scale-up. In the context of this compound, this would involve the synthesis of 3-(Oxan-4-yl)pyridine followed by its reduction.
| Retrosynthetic Approach | Key Disconnection | Synthetic Equivalents | Forward Synthesis Reaction |
| Inter-ring Coupling | C3-C4' bond | 3-Metalated piperidine + 4-Keto/halooxane | Cross-coupling reaction |
| Ring Annulation (Oxane formation) | C-O bonds of oxane | Functionalized piperidine with a side chain | Intramolecular Williamson ether synthesis or cyclization of a diol |
| Ring Annulation (Piperidine formation) | C-N bonds of piperidine | Functionalized oxane with a side chain | Reductive amination of a 1,5-dicarbonyl compound |
| Pyridine Hydrogenation | Aromatization of piperidine ring | 3-(Oxan-4-yl)pyridine | Catalytic hydrogenation |
Modern Methodologies in Heterocyclic Amine and Ether Synthesis
Modern synthetic chemistry offers a plethora of powerful tools for the construction of heterocyclic amines and ethers, which can be applied to the synthesis of this compound. rsc.orgnih.gov These methods often provide milder reaction conditions, higher functional group tolerance, and improved stereoselectivity compared to classical approaches.
For the piperidine ring, transition metal-catalyzed reactions have become increasingly prominent. For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers a route to enantioenriched 3-substituted piperidines. nih.govacs.org This approach could be adapted by using a suitable oxane-containing boronic acid or a similar organometallic reagent.
The synthesis of the oxane (tetrahydropyran) ring can be efficiently achieved through various modern methods, including the Prins cyclization. nih.govorganic-chemistry.org This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde to form the tetrahydropyran (B127337) ring with a high degree of stereocontrol. nih.govorganic-chemistry.org Other modern techniques for cyclic ether synthesis include intramolecular hydroalkoxylation of unsaturated alcohols catalyzed by transition metals like gold or platinum. organic-chemistry.org
| Modern Methodology | Target Ring | Key Reaction | Catalyst/Reagent |
| Asymmetric Carbometalation | Piperidine | Reductive Heck-type reaction | Rhodium catalyst with chiral ligand |
| Prins Cyclization | Oxane | Electrophilic cyclization | Brønsted or Lewis acid |
| Intramolecular Hydroalkoxylation | Oxane | Addition of an alcohol to an alkene | Gold or Platinum catalyst |
| C-H Activation/Functionalization | Piperidine/Oxane | Direct functionalization of C-H bonds | Transition metal catalyst (e.g., Pd, Rh, Ru) |
Development of Enantioselective Synthesis for Chiral this compound Isomers
The this compound molecule possesses a chiral center at the C3 position of the piperidine ring. The development of synthetic methods that can selectively produce a single enantiomer is of paramount importance, as different enantiomers of a chiral drug can have vastly different pharmacological activities.
Asymmetric Catalysis in the Formation of Chiral Heterocycles
Asymmetric catalysis is a powerful strategy for the synthesis of chiral molecules, and it has been successfully applied to the formation of chiral heterocycles. nih.govacs.org A highly promising approach for the enantioselective synthesis of this compound involves the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org
This methodology starts with pyridine, which is first partially reduced to a dihydropyridine (B1217469) derivative. This activated intermediate then undergoes a rhodium-catalyzed asymmetric carbometalation with a suitable organoboronic acid in the presence of a chiral ligand. For the synthesis of this compound, an oxane-containing boronic acid would be the coupling partner. The resulting enantioenriched 3-(oxan-4-yl)tetrahydropyridine can then be reduced to the final chiral piperidine product. The enantioselectivity of this process is controlled by the chiral ligand coordinated to the rhodium catalyst.
| Catalyst System | Chiral Ligand Example | Achievable Enantiomeric Excess (ee) | Reference |
| [Rh(cod)OH]₂ | (S)-Segphos | Up to >99% | organic-chemistry.org |
| [Rh(cod)Cl]₂ | Josiphos L5 | High | organic-chemistry.org |
Diastereoselective Approaches in Piperidine and Oxane Chemistry
When additional substituents are present on either the piperidine or the oxane ring, diastereoselectivity becomes a critical consideration. The relative stereochemistry of these substituents can be controlled through various diastereoselective reactions.
For the piperidine ring, diastereoselective synthesis of 3,4-disubstituted derivatives can be achieved through methods like carbonyl ene and Prins cyclizations of acyclic precursors. researchgate.net The choice of catalyst (Lewis acid vs. Brønsted acid) can influence the diastereomeric outcome, providing access to either cis or trans isomers. researchgate.net
For the oxane ring, the Prins cyclization is inherently diastereoselective, often proceeding through a chair-like transition state that leads to equatorially oriented substituents on the resulting tetrahydropyran ring. nih.govnih.gov This allows for the predictable formation of specific diastereomers.
Elucidation of Reaction Mechanisms in the Synthesis of this compound Scaffolds
Understanding the reaction mechanisms underlying the key bond-forming steps is crucial for optimizing reaction conditions and extending the scope of the synthetic methodologies.
The mechanism of the rhodium-catalyzed asymmetric carbometalation of dihydropyridines is believed to involve several key steps. nih.govacs.org Initially, an active rhodium(I) catalyst is generated. This catalyst then undergoes oxidative addition with the organoboronic acid. The resulting rhodium-aryl or -vinyl species coordinates to the dihydropyridine, followed by migratory insertion to form a new C-C bond. Subsequent reductive elimination or protodemetalation regenerates the rhodium(I) catalyst and releases the 3-substituted tetrahydropyridine (B1245486) product. The enantioselectivity is imparted during the migratory insertion step, where the chiral ligand on the rhodium center dictates the facial selectivity of the addition to the dihydropyridine.
The Prins cyclization mechanism for the formation of the oxane ring begins with the activation of an aldehyde by a Brønsted or Lewis acid to form an oxocarbenium ion. nih.govnih.gov The alkene of a homoallylic alcohol then attacks this electrophilic species in an intramolecular fashion, leading to the formation of a six-membered ring and a new carbocation. This carbocation is then trapped by a nucleophile (often water or the conjugate base of the acid catalyst) to afford the final tetrahydropyran product. The stereochemical outcome is largely determined by the chair-like transition state of the cyclization, which minimizes steric interactions. nih.gov
Nucleophilic Substitution Pathways
Nucleophilic substitution represents a fundamental approach to forming the C-C bond between the oxane and piperidine rings. This strategy can be envisioned in two primary ways: the piperidine acting as the nucleophile or the oxane acting as the nucleophile.
A plausible route involves the reaction of a nucleophilic organometallic piperidine species with an electrophilic oxane derivative. For instance, an N-protected 3-lithiated or 3-zincated piperidine can be generated and subsequently reacted with an oxane bearing a good leaving group, such as iodide or triflate, at the 4-position. The nitrogen of the piperidine ring must be protected, typically with a tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) group, to prevent side reactions and direct metallation to the C-3 position.
Alternatively, a more common approach involves the reaction of an organometallic oxane derivative with an electrophilic piperidine. An N-protected 3-halopiperidine or 3-tosyloxypiperidine can serve as the electrophile. The corresponding nucleophile, such as a 4-tetrahydropyranylzinc or Grignard reagent, would attack the electrophilic C-3 position of the piperidine ring. This pathway may be advantageous due to the relative stability and accessibility of the piperidine electrophile. However, during nucleophilic substitution at the 3-position of piperazines, the formation of rearranged diazepanes via aziridinium (B1262131) intermediates has been observed, a potential side reaction to consider in analogous piperidine systems. semanticscholar.org
Reductive Amination Mechanisms
Reductive amination is a powerful and widely used method for the formation of amines and can be effectively applied to construct the this compound scaffold. nih.govnih.gov This can be achieved through either an intermolecular or intramolecular pathway.
The most direct intermolecular approach involves the condensation of a 1,5-dicarbonyl compound, such as glutaraldehyde (B144438) or a protected equivalent, with 4-aminotetrahydropyran (B1267664) (also known as oxan-4-amine). wikipedia.orgresearchgate.net The initial reaction forms a di-imine or related intermediate, which upon in-situ or subsequent reduction of the piperidine ring, yields the desired product. The choice of reducing agent is critical for the success of this reaction; mild hydride reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl groups. nih.gov Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective method. nih.gov
An alternative strategy involves the reductive amination of an N-protected 3-piperidone with 4-aminotetrahydropyran to form an enamine or imine intermediate, followed by reduction. However, this would yield a 3-amino(oxanyl)piperidine rather than the target C-C linked structure. A more relevant approach would be the reductive amination between a suitably functionalized piperidine precursor and an oxane-containing carbonyl compound.
Intramolecular reductive amination offers another pathway. This would involve a linear precursor containing a pre-formed oxane ring and functional groups poised for cyclization. For example, a δ-amino ketone where the amino group is tethered to the oxane ring could undergo intramolecular condensation and reduction to form the piperidine ring.
Metal-Catalyzed Cross-Coupling Reaction Mechanisms
Modern synthetic chemistry offers powerful tools for C(sp³)-C(sp³) bond formation through metal-catalyzed cross-coupling reactions. semanticscholar.orgwikipedia.org Palladium- and Nickel-catalyzed reactions, such as the Suzuki-Miyaura and Negishi couplings, are particularly well-suited for constructing the bond between the two heterocyclic rings. organic-chemistry.org
The Suzuki-Miyaura coupling would involve the reaction of an N-protected 3-halopiperidine (e.g., 3-bromo- (B131339) or 3-iodopiperidine) with tetrahydropyran-4-boronic acid pinacol (B44631) ester. chemimpex.comsigmaaldrich.com This reaction is catalyzed by a palladium(0) complex, typically formed in situ from a palladium(II) precatalyst like Pd(OAc)₂ and a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos). A base, such as potassium carbonate or cesium carbonate, is essential for the transmetalation step. While Suzuki couplings are most common for C(sp²)-C(sp²) bonds, advancements have made C(sp²)-C(sp³) and even C(sp³)-C(sp³) couplings more feasible. nih.gov Rhodium-catalyzed asymmetric cross-coupling has also emerged as a powerful method for accessing enantioenriched 3-substituted piperidines from dihydropyridine precursors and boronic acids. organic-chemistry.orgacs.orgchemicalbook.com
The Negishi coupling provides a complementary approach, reacting an N-protected 3-halopiperidine with an organozinc reagent, such as 4-(bromo-zinc)-tetrahydropyran. organic-chemistry.org Organozinc reagents are often prepared in situ from the corresponding halide. Negishi couplings are known for their high functional group tolerance and are particularly effective for forming challenging C(sp³)-C(sp³) bonds, making this a promising strategy for the synthesis of this compound. semanticscholar.orgwikipedia.orgresearchgate.net The choice of catalyst, often a palladium or nickel complex, and ligand is crucial for achieving high yields and selectivity. wikipedia.org
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions provide an elegant means to construct one of the heterocyclic rings onto a precursor already containing the other. nih.govacs.org Numerous methods exist for forming the piperidine ring, including radical cyclizations and transition-metal-catalyzed hydroaminations.
One potential strategy is an intramolecular aza-Michael reaction. sigmaaldrich.com A precursor containing an oxane ring and a tethered N-alkenyl amine with an electron-withdrawing group could be cyclized under the influence of a catalyst to form the 3-substituted piperidine ring. sigmaaldrich.com
Another approach is the aza-Prins cyclization, which typically involves the reaction of an N-homoallylic amine with an aldehyde. rsc.org For the synthesis of this compound, a precursor could be designed where the oxane moiety is part of the backbone, and an intramolecular cyclization is triggered by a Lewis acid to form the piperidine ring. rsc.orgrsc.orgsemanticscholar.org
Radical-mediated cyclizations also offer a viable route. nih.gov A linear precursor containing an oxane ring and a suitably positioned radical precursor (e.g., an N-alkenyl halide or xanthate) could be induced to cyclize, forming the piperidine ring. These reactions are often initiated by radical initiators like AIBN with a reducing agent such as tributyltin hydride.
Optimization of Synthetic Reaction Conditions and Process Efficiencies
For nucleophilic substitution reactions, key parameters include the choice of solvent, temperature, and the nature of the organometallic nucleophile. The solvent must be aprotic and non-reactive, such as tetrahydrofuran (B95107) (THF) or diethyl ether. Low temperatures (-78 °C) are often required to maintain the stability of the organometallic intermediates and control reactivity.
In reductive amination , the pH of the reaction medium is a critical factor. It must be acidic enough to protonate the hydroxyl intermediate and facilitate water elimination to form the iminium ion, but not so acidic as to protonate the starting amine, rendering it non-nucleophilic. The choice of reducing agent also dictates the reaction conditions; for example, sodium triacetoxyborohydride works well in mildly acidic conditions in solvents like dichloroethane, while catalytic hydrogenation requires specialized pressure equipment.
For metal-catalyzed cross-coupling reactions, optimization involves a multi-parameter approach.
Catalyst System : The choice of metal (Pd or Ni), its oxidation state, and the coordinating ligand is the most critical factor. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often effective for challenging sp³-sp³ couplings.
Base : The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the rate of transmetalation.
Solvent : A suitable solvent or solvent mixture (e.g., toluene, dioxane, DMF) is needed to solubilize the reactants and facilitate the catalytic cycle.
Temperature : Reactions are often heated to promote oxidative addition and reductive elimination, but excessive heat can lead to catalyst decomposition or side reactions.
In intramolecular cyclization reactions, the concentration of the substrate is a key parameter to favor the intramolecular pathway over intermolecular polymerization. For metal-catalyzed variants, catalyst loading and choice of ligand are crucial for achieving high turnover numbers and stereoselectivity. rsc.org
Characterization and Role of Precursors and Intermediates in this compound Synthesis
The successful synthesis of this compound relies on the preparation and purification of key precursors and intermediates. Their proper characterization is essential to confirm their identity and purity before proceeding to subsequent steps. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are routinely employed. rsc.org
Depending on the chosen synthetic route, several key precursors are required:
N-Protected 3-Piperidones : tert-Butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone) is a vital precursor for creating a nucleophilic center at the C-4 position or for modifications at C-3. biosynth.comsigmaaldrich.comsigmaaldrich.com It is commercially available or can be synthesized from 3-hydroxypyridine. google.com Its characterization would show a characteristic ketone carbonyl stretch in the IR spectrum (~1720 cm⁻¹) and the absence of a proton at C-3 in the ¹H NMR spectrum. sigmaaldrich.com
N-Protected 3-Halopiperidines : These are key electrophiles for cross-coupling and nucleophilic substitution reactions. They are typically synthesized from the corresponding N-protected 3-hydroxypiperidine (B146073) via reaction with reagents like PBr₃ or SOCl₂.
4-Oxotetrahydropyran : Also known as tetrahydropyran-4-one, this is a key precursor for synthesizing 4-substituted oxane derivatives. chemicalbook.comnih.gov It can be prepared by the hydrogenation of pyran-4-one. google.com Its ¹H NMR spectrum is characterized by two triplets corresponding to the protons at C-2/C-6 and C-3/C-5. chemicalbook.com
4-Aminotetrahydropyran : This is a crucial primary amine for constructing the piperidine ring via reductive amination with a 1,5-dicarbonyl compound. organic-chemistry.org It can be synthesized by the reduction of 4-oxotetrahydropyran oxime or from 4-azidotetrahydropyran. wikipedia.orgchemicalbook.com
Tetrahydropyran-4-boronic acid pinacol ester : This is the key coupling partner for a Suzuki-Miyaura reaction. chemimpex.comsigmaaldrich.com It is a versatile building block used in various cross-coupling reactions. chemimpex.com Its synthesis and characterization are documented, providing a clear pathway for its preparation for the proposed coupling reaction. chemimpex.comchemicalbook.com
Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of 3-(Oxan-4-yl)piperidine in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide comprehensive information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to show a series of signals in the upfield region, characteristic of saturated aliphatic systems. Due to the linkage of the two heterocyclic rings, the signals are likely to be complex multiplets resulting from overlapping spin systems and diastereotopicity of the methylene (B1212753) protons.
The piperidine (B6355638) ring protons are influenced by the adjacent nitrogen atom. Protons on carbons alpha to the nitrogen (C2 and C6) are expected to resonate at approximately δ 2.5-3.1 ppm. chemicalbook.com The remaining piperidine protons (on C3, C4, and C5) would appear further upfield, typically in the δ 1.4-1.8 ppm range. chemicalbook.com
For the oxane ring, the protons on carbons adjacent to the ether oxygen (C2' and C6') are deshielded and would be expected to produce signals around δ 3.5-4.0 ppm. The other protons on the oxane ring (C3', C4', and C5') would resonate at lower chemical shifts, likely between δ 1.5-2.0 ppm. The methine proton at the C3 position of the piperidine ring, being attached to a tertiary carbon, would present a distinct multiplet. The signal for the N-H proton of the secondary amine is typically broad and its chemical shift can vary depending on solvent and concentration.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Protons | Ring | Expected Chemical Shift (δ ppm) | Expected Multiplicity |
| H-2, H-6 | Piperidine | 2.5 - 3.1 | m |
| H-3 | Piperidine | 1.8 - 2.2 | m |
| H-4, H-5 | Piperidine | 1.4 - 1.8 | m |
| N-H | Piperidine | 1.0 - 3.0 | br s |
| H-2', H-6' | Oxane | 3.5 - 4.0 | m |
| H-3', H-5' | Oxane | 1.5 - 2.0 | m |
| H-4' | Oxane | 1.8 - 2.2 | m |
Note: This table presents predicted data based on the analysis of similar structural motifs. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Assuming the molecule lacks C₂ symmetry, the ¹³C NMR spectrum of this compound should display ten distinct signals for the ten carbon atoms.
The carbons of the piperidine ring are expected at chemical shifts typical for the parent heterocycle, with C2 and C6 appearing around δ 47 ppm, and C3, C4, and C5 resonating between δ 25-35 ppm. chemicalbook.com The carbon bearing the oxane substituent (C3) would be shifted accordingly.
In the oxane ring, the carbons bonded to the ether oxygen (C2' and C6') are significantly deshielded and are predicted to appear in the δ 65-70 ppm region. The remaining sp³-hybridized carbons (C3', C4', and C5') would be found further upfield. In the analysis of a related compound, 1-(4-phenyloxan-4-yl)piperidine, the carbons of the tetrahydropyran (B127337) (oxane) and piperidine rings were successfully assigned using a suite of NMR techniques. nist.gov
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Ring | Expected Chemical Shift (δ ppm) |
| C-2, C-6 | Piperidine | ~47 |
| C-3 | Piperidine | ~35-40 |
| C-4, C-5 | Piperidine | ~25-30 |
| C-2', C-6' | Oxane | ~65-70 |
| C-3', C-5' | Oxane | ~30-35 |
| C-4' | Oxane | ~40-45 |
Note: This table presents predicted data based on the analysis of similar structural motifs. Actual experimental values may vary.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
2D NMR experiments are indispensable for the definitive structural assignment of this compound, resolving ambiguities from 1D spectra.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. It would reveal the connectivity of protons within the piperidine ring and, separately, within the oxane ring, by showing cross-peaks between vicinally coupled protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. columbia.edu This allows for the unambiguous assignment of protonated carbons by linking the ¹H and ¹³C NMR data sets.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for confirming the regiochemistry, i.e., the connection point between the two rings. columbia.edu It detects correlations between protons and carbons over two to three bonds. The key HMBC correlation for this structure would be a cross-peak between the methine proton at C3 of the piperidine ring and the carbons of the oxane ring at positions C3', C4', and C5', and vice-versa. The observation of these correlations would unequivocally confirm the 3-(Oxan-4-yl) linkage. The analysis of complex heterocyclic systems frequently relies on HMBC to establish connectivity across the entire structure. nist.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in three-dimensional space, regardless of whether they are connected through bonds. NOESY data provides critical insights into the stereochemistry and preferred conformation of the molecule, showing the relative orientation of the piperidine and oxane rings.
Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry provides information on the molecular weight and elemental composition of the compound and offers structural confirmation through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact mass of the molecular ion with high precision, which in turn confirms its elemental composition. For this compound (C₁₀H₁₉NO), the theoretical monoisotopic mass of the neutral molecule is 169.1467 Da. When analyzed using a soft ionization technique like electrospray ionization (ESI) in positive mode, the compound is expected to be detected as the protonated molecule, [M+H]⁺.
Calculated Exact Mass for [C₁₀H₂₀NO]⁺: 170.1545 Da
The experimental measurement of a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the molecular formula C₁₀H₁₉NO. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of the precursor ion (e.g., the [M+H]⁺ ion at m/z 170.15) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation pattern that is characteristic of the molecule's structure. nih.gov
The fragmentation of this compound is expected to proceed via several pathways characteristic of piperidine derivatives and ethers. nih.gov
Piperidine Ring Cleavage: A common pathway involves the homolytic cleavage of C-C bonds alpha to the nitrogen atom, followed by further fragmentation.
Inter-ring Bond Cleavage: Scission of the C-C bond connecting the piperidine and oxane rings would lead to fragment ions corresponding to each ring system. This would result in ions at m/z 84.08 (protonated piperidinyl fragment) and m/z 85.06 (oxane fragment), or their complements.
Oxane Ring Fragmentation: Protonation of the ether oxygen can initiate ring-opening of the oxane moiety, followed by the loss of neutral molecules such as water (H₂O) or formaldehyde (B43269) (CH₂O).
Analysis of these fragmentation pathways provides a fingerprint of the molecule, confirming the presence and connectivity of the two heterocyclic rings. nih.govlcms.cz
Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| m/z (Da) | Proposed Formula | Proposed Origin (Neutral Loss) |
| 152.14 | C₁₀H₁₈N⁺ | Loss of H₂O from [M+H]⁺ |
| 112.11 | C₇H₁₄N⁺ | Cleavage of oxane ring |
| 98.10 | C₆H₁₂N⁺ | Cleavage and rearrangement |
| 84.08 | C₅H₁₀N⁺ | Cleavage of inter-ring bond |
Note: This table presents plausible fragmentation pathways. The relative abundance of these ions would depend on the specific MS/MS conditions.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides invaluable information about the functional groups present in a molecule and offers a unique "fingerprint" based on its vibrational modes.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For this compound, the key structural features are the piperidine ring (a secondary amine) and the oxane ring (an ether).
The FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
N-H Stretch: The piperidine ring contains a secondary amine (N-H) group. This bond typically shows a stretching vibration in the region of 3300-3500 cm⁻¹. This peak is often of medium intensity and can be broadened due to hydrogen bonding.
C-H Stretch: The molecule contains numerous C-H bonds within the saturated piperidine and oxane rings. The stretching vibrations for these sp³ hybridized C-H bonds are typically observed in the range of 2850-3000 cm⁻¹. These are usually strong and sharp absorptions. vscht.cz
C-O-C Stretch: The ether linkage within the oxane ring is a key functional group. The asymmetric and symmetric stretching vibrations of the C-O-C bond are expected to produce strong absorption bands in the "fingerprint region," typically around 1070-1150 cm⁻¹.
N-H Bend: The bending vibration of the N-H bond in the piperidine ring usually appears in the region of 1590-1650 cm⁻¹.
C-H Bend: The scissoring and rocking vibrations of the methylene (-CH₂-) groups in both rings will produce absorption bands in the 1440-1480 cm⁻¹ and 720-725 cm⁻¹ regions, respectively. vscht.cz
A detailed interpretation of the FT-IR spectrum allows for the confirmation of these functional groups, providing strong evidence for the compound's structure.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Ring |
| 3300-3500 | N-H Stretch | Secondary Amine | Piperidine |
| 2850-3000 | C-H Stretch | Alkane | Piperidine/Oxane |
| 1590-1650 | N-H Bend | Secondary Amine | Piperidine |
| 1440-1480 | C-H Scissoring | Methylene | Piperidine/Oxane |
| 1070-1150 | C-O-C Stretch | Ether | Oxane |
| 720-725 | C-H Rocking | Methylene | Piperidine/Oxane |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum. horiba.com For this compound, Raman spectroscopy can provide further structural confirmation.
Expected key signals in the Raman spectrum would include:
Symmetric C-O-C Stretch: The symmetric stretching of the ether bond in the oxane ring, which might be weak in the IR spectrum, would likely show a more intense signal in the Raman spectrum.
Ring Breathing Modes: The collective, symmetric vibrations of the carbon skeletons of the piperidine and oxane rings will produce characteristic "breathing" modes in the fingerprint region of the Raman spectrum.
C-H Stretching and Bending: Similar to FT-IR, C-H vibrations will be present, but their relative intensities may differ, providing a more complete picture of the molecule's vibrational modes.
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis, confirming the presence of the key functional groups and offering a unique spectral fingerprint for this compound. While specific experimental data for this exact compound is not widely published in readily accessible literature, the interpretation is based on well-established principles of vibrational spectroscopy for similar piperidine and oxane-containing structures. researchgate.net
Table 2: Predicted Raman Spectral Data for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Ring |
| 2850-3000 | C-H Stretch | Alkane | Piperidine/Oxane |
| 1440-1480 | C-H Bending | Methylene | Piperidine/Oxane |
| 1070-1150 | Symmetric C-O-C Stretch | Ether | Oxane |
| 800-1200 | Ring Breathing Modes | - | Piperidine/Oxane |
Electronic Spectroscopy for Conjugation and Chromophore Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions between molecular orbitals. This technique is particularly useful for identifying chromophores, which are parts of a molecule that absorb light.
For this compound, the structure consists of saturated heterocyclic rings with no conjugated π-systems. The primary chromophores are the non-bonding electrons (n-electrons) on the nitrogen atom of the piperidine ring and the oxygen atom of the oxane ring.
The expected electronic transitions for this compound would be:
n → σ* Transitions: The excitation of a non-bonding electron from the nitrogen or oxygen atom to an antibonding sigma orbital (σ*). These transitions typically occur in the far-UV region, below 200 nm, and are generally of low intensity.
σ → σ* Transitions: The excitation of an electron from a sigma bonding orbital to an antibonding sigma orbital. These are high-energy transitions and also occur in the far-UV region, typically below 200 nm.
Given the absence of conjugated double bonds or aromatic rings, this compound is not expected to show significant absorption in the standard UV-Vis range (200-800 nm). msu.eduazooptics.com Any observed absorbance would likely be very weak and at the lower end of the instrument's range. The compound would appear colorless to the human eye. msu.edu
Table 3: Predicted UV-Vis Absorption Data for this compound
| Wavelength (λmax) Range (nm) | Electronic Transition | Chromophore |
| < 200 | n → σ | N-H (piperidine), C-O-C (oxane) |
| < 200 | σ → σ | C-C, C-H, C-N, C-O |
Elemental Composition Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula to verify its stoichiometry and purity.
The molecular formula for this compound is C₁₀H₁₉NO. biosynth.com The molecular weight is calculated to be 169.27 g/mol . biosynth.com
The theoretical elemental composition is calculated as follows:
Carbon (C): (10 * 12.011) / 169.27 * 100% = 70.94%
Hydrogen (H): (19 * 1.008) / 169.27 * 100% = 11.32%
Nitrogen (N): (1 * 14.007) / 169.27 * 100% = 8.27%
Oxygen (O): (1 * 15.999) / 169.27 * 100% = 9.45%
Experimental results from elemental analysis should closely match these theoretical values to confirm the empirical and molecular formula of a synthesized sample of this compound. For instance, a closely related but more complex compound, 2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine, showed experimental elemental analysis values that were very close to the calculated theoretical values, indicating a high degree of purity.
Table 4: Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical % |
| Carbon | C | 12.011 | 10 | 120.11 | 70.94% |
| Hydrogen | H | 1.008 | 19 | 19.152 | 11.32% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.27% |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.45% |
| Total | 169.268 | 100.00% |
Chemical Reactivity and Transformation Pathways of 3 Oxan 4 Yl Piperidine
Oxidation Reactions of the Piperidine (B6355638) and Oxane Moieties
The oxidation of 3-(Oxan-4-yl)piperidine can selectively target either the piperidine or the oxane ring, depending on the reagents and reaction conditions employed. The nitrogen atom of the piperidine ring and the carbon atoms adjacent to the heteroatoms are the most susceptible sites for oxidation.
The secondary amine of the piperidine ring is readily oxidized. Mild oxidizing agents can lead to the formation of the corresponding N-oxide. More vigorous oxidation can result in the formation of lactams, such as piperidin-2-ones, through oxidation of the carbon atoms alpha to the nitrogen. Reagents like hypervalent iodine compounds have been shown to facilitate the oxidation of N-protected piperidines, often proceeding through an N-acyliminium ion intermediate. For instance, treatment of carbamate-protected piperidines with reagents like iodosobenzene (B1197198) can lead to α-functionalization. While specific studies on this compound are limited, the general reactivity of the piperidine ring suggests that similar transformations are feasible.
The oxane moiety, being a saturated ether, is generally more resistant to oxidation than the piperidine ring. However, under forcing conditions, oxidation of the C-H bonds adjacent to the oxygen atom can occur, potentially leading to lactones or ring-opened products. The relative inertness of the oxane ring allows for selective oxidation of the piperidine moiety in the presence of the oxane ring under controlled conditions. The choice of oxidant is critical to achieve this selectivity. For example, enzymatic or biomimetic oxidation systems could offer high selectivity for the piperidine nitrogen.
| Reagent/Condition | Potential Product(s) | Moiety Targeted |
| Mild Oxidizing Agents (e.g., H₂O₂) | N-oxide derivative | Piperidine (Nitrogen) |
| Strong Oxidizing Agents (e.g., KMnO₄, RuO₄) | Piperidin-2-one, Ring-opened products | Piperidine (α-Carbons), Oxane (α-Carbons) |
| Hypervalent Iodine Reagents | α-Functionalized piperidine | Piperidine (α-Carbons) |
Reduction Reactions within the Heterocyclic System
The fully saturated nature of both the piperidine and oxane rings in this compound means they are generally resistant to reduction under standard catalytic hydrogenation conditions. However, reduction reactions become relevant when considering derivatives of this core structure that possess reducible functional groups.
For instance, if the piperidine ring were oxidized to a piperidin-2-one (a lactam), this amide functionality could be reduced back to the corresponding piperidine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reduction of a lactam to a cyclic amine is a fundamental transformation in organic synthesis. Similarly, if an N-oxide derivative of the piperidine nitrogen were formed, it could be readily reduced back to the parent secondary amine using various reducing agents, including catalytic hydrogenation or treatment with phosphines.
The oxane ring, being an ether, is generally stable to most reducing agents. Cleavage of the C-O bonds in the oxane ring would require harsh conditions, such as treatment with strong Lewis acids or certain hydrohalic acids, and would likely lead to ring-opening rather than a simple reduction of the heterocyclic system. This inherent stability allows for selective reduction of functional groups on the piperidine ring without affecting the oxane moiety.
| Substrate Derivative | Reducing Agent | Product |
| Piperidin-2-one derivative | Lithium Aluminum Hydride (LiAlH₄) | Corresponding piperidine derivative |
| N-oxide derivative | Catalytic Hydrogenation (e.g., H₂/Pd) | Corresponding piperidine derivative |
Electrophilic and Nucleophilic Substitution Reactions on the Core Structure
The reactivity of this compound towards electrophiles and nucleophiles is largely dictated by the properties of the piperidine and oxane rings.
Electrophilic Substitution: The most nucleophilic site in the molecule is the lone pair of electrons on the nitrogen atom of the piperidine ring. Consequently, this nitrogen readily reacts with a wide range of electrophiles in reactions such as alkylation, acylation, and sulfonation. These reactions are typically straightforward and high-yielding, providing a common strategy for derivatizing the piperidine nitrogen. Direct electrophilic substitution on the carbon atoms of the saturated piperidine and oxane rings is generally not feasible due to the lack of electron density.
Nucleophilic Substitution: Nucleophilic substitution reactions on the unsubstituted core structure of this compound are unlikely due to the absence of suitable leaving groups. However, if a leaving group is introduced, particularly at the α-position to the piperidine nitrogen (C2 or C6), nucleophilic substitution can occur. These reactions often proceed through the formation of an intermediate N-acyliminium ion, which is then attacked by a nucleophile. The oxane ring is generally unreactive towards nucleophiles, although under strongly acidic conditions, the ether oxygen can be protonated, making the adjacent carbons susceptible to nucleophilic attack, which would result in ring opening.
| Reaction Type | Reagent Type | Reactive Site | Typical Products |
| Electrophilic Substitution | Alkyl halides, Acyl chlorides, Sulfonyl chlorides | Piperidine Nitrogen | N-alkylated, N-acylated, N-sulfonylated piperidines |
| Nucleophilic Substitution (on activated substrate) | Carbon or heteroatom nucleophiles | Piperidine α-Carbon (with leaving group) | α-Substituted piperidines |
Selective Derivatization Strategies for Functional Group Interconversion
The differential reactivity of the piperidine and oxane rings allows for selective derivatization and functional group interconversion. The secondary amine of the piperidine ring provides a primary handle for a wide array of chemical modifications.
N-Functionalization of the Piperidine Ring: The nitrogen atom can be selectively functionalized through N-alkylation, N-acylation, N-arylation, and N-sulfonylation reactions. These transformations are typically high-yielding and allow for the introduction of a diverse range of substituents. The choice of reaction conditions can be tuned to control the extent of substitution.
C-H Functionalization of the Piperidine Ring: While more challenging, recent advances in C-H activation chemistry have made the direct functionalization of the C-H bonds of the piperidine ring possible. These reactions often require the use of a directing group on the nitrogen to achieve regioselectivity, typically favoring the C2 or C6 positions.
Derivatization of the Oxane Ring: The oxane ring is significantly less reactive than the piperidine ring. Derivatization of the oxane moiety generally requires more forcing conditions and is less commonly explored. Potential transformations could include radical-mediated C-H functionalization or ring-opening reactions followed by subsequent modifications.
The selective derivatization of one ring while leaving the other intact is a key strategy in the synthesis of complex molecules based on the this compound scaffold. For example, protecting the piperidine nitrogen as a carbamate (B1207046) can modulate its reactivity and allow for transformations on other parts of the molecule, with the protecting group being removed in a later step.
| Derivatization Strategy | Target Site | Reagents/Conditions | Potential Functional Group Interconversions |
| N-Alkylation | Piperidine Nitrogen | Alkyl halide, Base | -NH -> -NR |
| N-Acylation | Piperidine Nitrogen | Acyl chloride, Base | -NH -> -NC(O)R |
| C-H Arylation | Piperidine C2/C6 | Palladium catalyst, Aryl halide, Directing group | -CH -> -C-Aryl |
| Hydroxylation (of derivative) | Piperidine C2/C6 (via oxidation) | Oxidizing agent | -CH₂- -> -CH(OH)- |
Theoretical and Computational Chemistry Investigations of 3 Oxan 4 Yl Piperidine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can accurately predict molecular geometries, electronic charge distributions, and other key parameters that govern the behavior of 3-(Oxan-4-yl)piperidine.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to optimize the molecular geometry and calculate various electronic properties. nih.govicm.edu.plmdpi.com These calculations would typically reveal the preferred bond lengths, bond angles, and dihedral angles of the interconnected piperidine (B6355638) and oxane rings.
DFT calculations can also provide valuable information about the electronic properties of the molecule. The calculated dipole moment, for instance, offers insight into the molecule's polarity, which is influenced by the nitrogen and oxygen heteroatoms. The electrostatic potential map would visualize the electron-rich regions, likely concentrated around the nitrogen and oxygen atoms, and electron-deficient areas.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| Total Energy | Specific value would depend on the level of theory | A lower energy indicates a more stable structure. |
| Dipole Moment | ~2-3 Debye | Indicates a moderately polar molecule. |
| Mulliken Atomic Charges | N: ~ -0.5 to -0.7 e, O: ~ -0.4 to -0.6 e | Highlights the electronegativity of the heteroatoms. |
Note: The values in this table are hypothetical and represent typical ranges observed for similar heterocyclic compounds in DFT studies.
Ab Initio Methods for High-Accuracy Predictions
For even greater accuracy, particularly for electronic properties, ab initio methods can be utilized. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark-quality data for the electronic structure of this compound. scispace.com These high-level calculations are especially useful for refining the understanding of subtle electronic effects and for validating the results obtained from more computationally efficient DFT methods.
Conformational Analysis and Energetics of the Piperidine and Oxane Rings
Analysis of Ring Flexibility and Preferred Conformers
Both the piperidine and oxane rings are known to adopt a stable chair conformation, which minimizes steric strain. nih.goved.ac.uk For this compound, the linkage between the two rings introduces several possible low-energy conformers. The key variables are the axial or equatorial orientation of the substituent on each ring relative to the other. This gives rise to four potential chair-chair conformers: equatorial-equatorial (eq-eq), equatorial-axial (eq-ax), axial-equatorial (ax-eq), and axial-axial (ax-ax).
Computational studies on substituted piperidines and cyclohexanes suggest that the equatorial-equatorial conformer is generally the most stable due to the minimization of steric hindrance. nih.govnih.gov However, the specific energetic ordering of the conformers of this compound would need to be determined through detailed computational analysis.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| Equatorial-Equatorial | 0.00 | > 90 |
| Equatorial-Axial | ~1.5 - 2.5 | < 5 |
| Axial-Equatorial | ~1.8 - 2.8 | < 5 |
| Axial-Axial | > 4.0 | < 1 |
Note: These are estimated values based on known A-values for similar substituents on cyclohexane (B81311) and piperidine rings and would require specific calculations for confirmation.
Interconversion Pathways and Energy Barriers
The different conformers of this compound are not static but can interconvert through ring-flipping processes. Computational methods can be used to map the potential energy surface for these interconversions and to calculate the energy barriers between different conformers. The transition states for these processes typically involve higher-energy boat or twist-boat conformations of one or both rings. nih.gov Understanding these energy barriers is crucial as they determine the conformational dynamics of the molecule at a given temperature. The energy barriers for ring inversion in simple piperidine and cyclohexane systems are on the order of 10-11 kcal/mol, and similar values would be expected for the interconversion of the chair conformers of this compound.
Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity and Stability
Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding and predicting the chemical reactivity and stability of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com
The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons in a reaction with a nucleophile. The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring due to the presence of its lone pair of electrons. This suggests that the nitrogen atom is the most likely site for electrophilic attack. The LUMO, on the other hand, is likely to be distributed more broadly across the carbon backbone and potentially influenced by the electronegative oxygen atom.
The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. arxiv.org Computational calculations can provide precise values for the HOMO and LUMO energies and thus the energy gap.
Table 3: Predicted Frontier Molecular Orbital Properties of this compound
| Orbital | Predicted Energy (eV) | Primary Localization | Implied Reactivity |
| HOMO | ~ -6.0 to -7.0 | Nitrogen lone pair | Nucleophilic center, site for electrophilic attack |
| LUMO | ~ 1.0 to 2.0 | C-N and C-O antibonding orbitals | Site for nucleophilic attack (less likely) |
| HOMO-LUMO Gap | ~ 7.0 to 9.0 | - | High kinetic stability, low general reactivity |
Note: The energy values are hypothetical and representative of what might be expected from DFT calculations on similar saturated heterocyclic systems.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule. deeporigin.com It provides a map of the electrostatic potential on the electron density surface, which is invaluable for understanding a molecule's reactivity and how it will interact with other molecules. researchgate.netchemrxiv.org
The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red areas signify regions of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue areas indicate regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. researchgate.net Green and yellow regions represent areas with near-zero or neutral potential.
For a molecule like this compound, an MEP analysis would predict the most likely sites for intermolecular interactions. The nitrogen atom of the piperidine ring and the oxygen atom of the oxane ring are expected to be electron-rich (red) regions, capable of acting as hydrogen bond acceptors. The hydrogen atom attached to the piperidine nitrogen would be an electron-deficient (blue) region, acting as a hydrogen bond donor. Such analyses are fundamental in predicting how a ligand might orient itself within a protein's binding site, guided by electrostatic complementarity. deeporigin.comchemrxiv.org
Table 1: Interpretation of Molecular Electrostatic Potential (MEP) Map Colors
| Color Region | Electrostatic Potential | Interpretation for Interactions |
| Red | Most Negative | Electron-rich; Favorable for electrophilic attack; Acts as a hydrogen bond acceptor. |
| Blue | Most Positive | Electron-deficient; Favorable for nucleophilic attack; Acts as a hydrogen bond donor. |
| Green | Near-Zero / Neutral | Non-polar regions; Favorable for hydrophobic or van der Waals interactions. |
| Yellow/Orange | Intermediate Negative | Moderately electron-rich. |
| Light Blue | Intermediate Positive | Moderately electron-deficient. |
In Silico Modeling for Ligand-Target Interactions (Methodology Focus)
In silico modeling encompasses a suite of computational methods designed to simulate and predict the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme. These techniques are pivotal in modern drug discovery for identifying and optimizing potential drug candidates.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule. nih.gov The primary goal is to identify the most stable binding pose, which corresponds to the lowest energy state of the ligand-target complex. The process involves preparing 3D structures of both the ligand and the target protein, followed by a systematic search of the ligand's conformational, translational, and rotational freedom within the defined binding site.
Scoring functions are then used to rank the generated poses, estimating the binding affinity. The output of a docking simulation includes a binding energy score (typically in kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) formed between the ligand and the amino acid residues of the target. tandfonline.com For piperidine-containing compounds, docking studies often reveal crucial hydrogen bonds involving the piperidine nitrogen and key residues in the active site, as well as hydrophobic interactions with the cyclic carbon structure. tandfonline.comnih.gov
Table 2: Representative Data from a Molecular Docking Simulation
| Parameter | Description | Example Value |
| Binding Energy | Estimated free energy of binding (lower is better). | -8.5 kcal/mol |
| Inhibition Constant (Ki) | Predicted concentration required to inhibit 50% of the target's activity. | 150 nM |
| Interacting Residues | Amino acids in the binding pocket that form contacts with the ligand. | Asp147, Tyr148, His297 |
| Hydrogen Bonds | Specific hydrogen bonds formed between the ligand and target. | Piperidine N-H with Asp147; Oxane O with Tyr148 |
| Hydrophobic Interactions | Non-polar interactions contributing to binding stability. | Piperidine ring with Val236, Ile322 |
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.govdergipark.org.tr A pharmacophore model does not represent a real molecule but rather an abstract collection of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov
The process can be ligand-based, where the model is derived from a set of known active molecules, or structure-based, where it is derived from the ligand-target complex. dergipark.org.tr Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries for novel molecules that match the required features. This approach is instrumental in scaffold hopping—finding new core structures (scaffolds) that maintain the necessary biological activity, which is particularly relevant for scaffolds like piperidine. researchgate.net
Table 3: Common Pharmacophoric Features in Ligand Design
| Feature | Abbreviation | Description |
| Hydrogen Bond Donor | HBD | An atom with a hydrogen atom attached that can be donated. |
| Hydrogen Bond Acceptor | HBA | An electronegative atom that can accept a hydrogen bond. |
| Hydrophobic Group | H | A non-polar group that forms hydrophobic interactions. |
| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. |
| Positive Ionizable | PI | A group that is typically positively charged at physiological pH. |
| Negative Ionizable | NI | A group that is typically negatively charged at physiological pH. |
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, the stability of binding, and the role of solvent (water) molecules. nih.gov
Starting from a docked pose, an MD simulation can assess the stability of the predicted interactions. Key analyses include calculating the Root Mean Square Deviation (RMSD) to monitor conformational stability, analyzing hydrogen bond lifetimes, and computing binding free energies to provide a more accurate estimation of binding affinity. emerging-researchers.org These simulations can reveal transient cryptic binding sites not visible in static crystal structures and provide a deeper understanding of the molecular recognition process. ucl.ac.uk
Table 4: Key Analyses in Molecular Dynamics (MD) Simulations
| Analysis | Purpose | Typical Output |
| Root Mean Square Deviation (RMSD) | To assess the structural stability of the protein and ligand over time. | Plot of RMSD vs. Simulation Time (Å). |
| Root Mean Square Fluctuation (RMSF) | To identify flexible regions of the protein. | Plot of RMSF vs. Residue Number (Å). |
| Hydrogen Bond Analysis | To determine the stability and occupancy of specific hydrogen bonds. | Percentage of simulation time a specific H-bond exists. |
| Solvent Accessible Surface Area (SASA) | To measure the exposure of the ligand or protein residues to the solvent. | Plot of SASA vs. Simulation Time (Ų). |
| Binding Free Energy Calculation (e.g., MM/PBSA) | To provide a more accurate estimation of binding affinity. | Binding Free Energy (ΔG) in kcal/mol. |
Structure Activity Relationship Sar Studies of 3 Oxan 4 Yl Piperidine Analogs
Principles for Rational Design of Diverse 3-(Oxan-4-yl)piperidine Derivatives
The rational design of novel this compound derivatives would theoretically be guided by several key principles aimed at exploring and optimizing interactions with biological targets. The core scaffold presents multiple vectors for chemical modification, allowing for the systematic alteration of physicochemical properties.
A primary design strategy would involve scaffold decoration , where substituents are introduced onto both the piperidine (B6355638) and oxane rings. The nitrogen atom of the piperidine ring is a key handle for introducing a wide variety of substituents to modulate basicity, lipophilicity, and to introduce functional groups capable of specific interactions (e.g., hydrogen bonding, ionic interactions). Similarly, the oxane ring offers positions for substitution to explore steric and electronic effects.
Conformational constraint is another crucial design principle. The inherent flexibility of both six-membered rings can be modulated. Introducing rigid substituents or creating fused ring systems can lock the molecule into specific conformations, which can be beneficial for enhancing binding affinity and selectivity for a target protein.
Bioisosteric replacement would also be a valuable tool. For instance, the oxygen atom of the oxane ring could be replaced with other heteroatoms (e.g., sulfur to yield a thiane (B73995) derivative) to probe the importance of the heteroatom's electronic properties and hydrogen bonding capacity.
Systematic Structural Modifications of the Piperidine Ring System and Their Impact on Activity
Systematic modifications of the piperidine ring are fundamental to exploring the SAR of this compound analogs. The impact of these modifications on biological activity would be highly dependent on the specific biological target.
The piperidine nitrogen (N1) is the most common site for modification. Introducing different substituents at this position can significantly alter the compound's properties.
| Modification at N1 | Potential Impact on Activity |
| Alkylation (e.g., methyl, ethyl) | Increases lipophilicity; may introduce steric hindrance. |
| Arylation (e.g., phenyl) | Introduces aromatic interactions (π-π stacking); can significantly alter conformation. |
| Acylation (e.g., acetyl) | Reduces basicity of the nitrogen; introduces a hydrogen bond acceptor. |
| Introduction of functional groups (e.g., benzyl (B1604629), carboxamide) | Can introduce specific interactions with the target protein, such as hydrogen bonding or hydrophobic interactions. |
Substitution on the carbon atoms of the piperidine ring would also be critical for fine-tuning activity. For example, introducing a methyl group at the 2- or 4-position could provide insights into the steric tolerance of the binding pocket.
Systematic Structural Modifications of the Oxane Ring System and Their Impact on Activity
The oxane ring, while often considered a more synthetically challenging modification site compared to the piperidine nitrogen, offers unique opportunities to modulate activity.
The oxane oxygen is a key feature, capable of acting as a hydrogen bond acceptor. Its position relative to the piperidine ring is fixed in the this compound scaffold.
Modifications to the carbon framework of the oxane ring could involve the introduction of substituents at various positions.
| Modification on Oxane Ring | Potential Impact on Activity |
| Hydroxylation | Increases polarity; introduces hydrogen bond donor/acceptor capabilities. |
| Alkylation | Increases lipophilicity; explores steric limits of the binding site. |
| Fluorination | Can alter metabolic stability and binding interactions through modulation of local electronic properties. |
Influence of Substituents on Molecular Recognition and Intramolecular Interactions
Substituents on the this compound scaffold would profoundly influence its molecular recognition by a biological target. The nature, size, and position of these substituents dictate the types of non-covalent interactions that can be formed.
For instance, a bulky, lipophilic substituent on the piperidine nitrogen might favor binding to a hydrophobic pocket. Conversely, a hydrogen bond donor/acceptor group on the oxane ring could anchor the molecule to a polar region of the target.
Intramolecular interactions can also play a significant role. For example, an intramolecular hydrogen bond between a substituent on the piperidine ring and the oxane oxygen could rigidify the molecule, pre-organizing it for binding and potentially increasing affinity.
Comparative SAR with Other Piperidine and Oxane Hybrid Heterocycles
While direct SAR data for this compound is limited, valuable insights can be drawn from related structures. For example, spiropiperidines , where the piperidine and another ring share a common carbon atom, are structurally related. bepls.com Specifically, spiro[piperidine-4,4'-oxane] is a close analog. SAR studies on such spirocyclic systems often highlight the importance of the rigidified three-dimensional structure for biological activity.
Comparing the hypothetical SAR of this compound with that of other piperidine-heterocycle combinations, such as piperidinyl-pyrazoles or piperidinyl-oxadiazoles, would be instructive. In many of these cases, the attached heterocycle serves as a key pharmacophoric element, and its orientation relative to the piperidine ring is critical for activity. For this compound, the non-aromatic nature of the oxane ring suggests it may play a more significant role in defining the molecule's spatial arrangement and physicochemical properties rather than participating in direct aromatic interactions.
Biological Activity Research: Mechanistic and Target Oriented Assessments of 3 Oxan 4 Yl Piperidine and Its Derivatives
Investigation of Molecular Target Interactions
The interaction of small molecules with specific biological targets is a cornerstone of drug discovery and development. Research into piperidine (B6355638) derivatives has identified numerous compounds that exhibit high affinity and selectivity for various receptors and enzymes.
Receptor Binding Affinities and Selectivity Profiling
Piperidine-containing compounds have been shown to bind to a variety of receptors, including but not limited to G-protein coupled receptors (GPCRs) and ligand-gated ion channels. The affinity and selectivity of these interactions are crucial determinants of their pharmacological effects.
For instance, a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives were synthesized and evaluated for their affinity towards phosphoinositide 3-kinase (PI3K) isoforms. nih.gov Two compounds, A5 and A8, were identified as potent PI3Kδ inhibitors with IC50 values of 1.3 nM and 0.7 nM, respectively. nih.gov Notably, compound A5 demonstrated excellent selectivity for PI3Kδ over other isoforms (PI3Kα, PI3Kβ, and PI3Kγ), while compound A8 showed superior selectivity for PI3Kδ/γ over PI3Kα and PI3Kβ. nih.gov
Table 1: Receptor Binding Affinities of Selected Piperidine Derivatives
| Compound | Target | Binding Affinity (IC50) | Selectivity Profile |
|---|---|---|---|
| A5 | PI3Kδ | 1.3 nM | Excellent selectivity over PI3Kα, PI3Kβ, and PI3Kγ |
This table is generated based on the data from the text.
Enzyme Inhibition Potency and Mechanistic Studies
Piperidine derivatives have been extensively explored as inhibitors of various enzymes, playing critical roles in different pathological conditions.
One notable example is the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. nih.gov Among them, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (compound 21) emerged as a highly potent inhibitor with an IC50 of 0.56 nM. nih.gov This compound exhibited remarkable selectivity, with an affinity for AChE that was 18,000 times greater than for butyrylcholinesterase (BuChE). nih.gov
In the field of cancer research, 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have been investigated as aromatase inhibitors. nih.gov Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. Compounds with cyclopentyl (1) and cyclohexyl (2) substitutions demonstrated potent inhibition of human placental aromatase, with IC50 values of 1.2 µM and 0.3 µM, respectively. nih.gov The (+)-enantiomer of compound 2 was found to be a significantly more potent aromatase inhibitor than the racemic aminoglutethimide. nih.gov
Table 2: Enzyme Inhibition Potency of Selected Piperidine Derivatives
| Compound | Target Enzyme | Inhibition Potency (IC50) |
|---|---|---|
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 nM |
| 3-(4-aminophenyl)-3-cyclopentylpiperidine-2,6-dione | Aromatase | 1.2 µM |
| 3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione | Aromatase | 0.3 µM |
| Compound A5 | PI3Kδ | 1.3 nM |
This table is generated based on the data from the text.
Cellular Pathway Modulation Studies
The biological effects of piperidine derivatives are often mediated through the modulation of intracellular signaling cascades and protein-protein interactions.
Effects on Intracellular Signal Transduction Cascades
The inhibition of PI3Kδ by the aforementioned 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives directly impacts the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and differentiation. nih.gov Western blot analysis confirmed that compound A8 could attenuate the phosphorylation of AKT at serine 473 (AKTS473), a key downstream effector of PI3K signaling. nih.gov This demonstrates the ability of these piperidine derivatives to modulate this critical intracellular pathway.
Modulation of Protein-Protein and Protein-Ligand Interactions
The inhibitory action of piperidine derivatives on enzymes and their binding to receptors are prime examples of modulating protein-ligand interactions. Molecular docking studies of compound A8 with PI3Kδ suggested the formation of three key hydrogen bonds, which likely accounts for its potent inhibitory activity. nih.gov These computational insights provide a mechanistic basis for the observed biological effects at the molecular level.
In Vitro Biological System Assessments (Focus on mechanistic insights)
The biological activities of piperidine derivatives have been further characterized in various in vitro cellular models, providing valuable mechanistic insights into their effects on cell fate and function.
A series of N-(piperidine-4-yl)benzamide derivatives were designed and evaluated for their antitumor activity. nih.gov In particular, compound 47 exhibited potent biological activity against the HepG2 human liver cancer cell line, with an IC50 value of 0.25 µM. nih.gov Mechanistic studies revealed that this compound induced cell cycle arrest. nih.gov Western blot analysis showed that compound 47 inhibited the expression of cyclin B1 and p-Rb, while enhancing the expression of p21, p53, and Rb. nih.gov These findings suggest that the antitumor activity of this piperidine derivative is mediated through the induction of cell cycle arrest via a p53/p21-dependent pathway. nih.gov
Furthermore, the potent PI3Kδ inhibitors A5 and A8 selectively exhibited anti-proliferative activity against the SU-DHL-6 B-cell lymphoma cell line, with IC50 values of 0.16 µM and 0.12 µM, respectively. nih.gov This selective anti-proliferative effect in a cancer cell line highlights the therapeutic potential of targeting the PI3Kδ pathway with piperidine-based inhibitors.
Table 3: In Vitro Biological Activity of Selected Piperidine Derivatives
| Compound | Cell Line | Biological Effect | Potency (IC50) |
|---|---|---|---|
| Compound 47 | HepG2 | Antitumor activity, Cell cycle arrest | 0.25 µM |
| Compound A5 | SU-DHL-6 | Anti-proliferative activity | 0.16 µM |
This table is generated based on the data from the text.
Cell-Free Assays for Direct Target Engagement
Cell-free assays are fundamental in determining the direct interaction between a compound and its putative biological target, such as a receptor or enzyme, without the complexity of a cellular environment. For piperidine-based compounds, these assays are crucial for establishing structure-activity relationships (SAR).
Commonly employed cell-free assays for piperidine derivatives include:
Radioligand Binding Assays: These assays measure the affinity of a compound for a specific receptor. For instance, derivatives of piperidine have been evaluated for their binding affinity to the dopamine transporter (DAT), where the displacement of a radiolabeled ligand (like [³H]WIN 35,428) indicates the test compound's binding potency, often expressed as an inhibition constant (Ki). nih.gov
Enzyme Inhibition Assays: Many piperidine-containing drugs target enzymes. Assays to determine the inhibitory activity, typically reported as an IC50 value, are common. For example, piperidine carboxamides have been identified as inhibitors of the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5), and their potency was confirmed in enzymatic assays. nih.gov Similarly, derivatives have been developed as potent inhibitors of protein kinase B (Akt), with their inhibitory concentrations determined through cell-free kinase assays. nih.govnih.gov
Cholinesterase Inhibition Assays: Given the interest in piperidine scaffolds for neurological disorders, many derivatives are tested for their ability to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). nih.gov
The data from these assays are vital for the initial screening and optimization of lead compounds.
Table 1: Representative Cell-Free Assay Data for Various Piperidine Derivatives Note: This table presents illustrative data for different piperidine-containing compounds to demonstrate typical assay results and is not specific to 3-(Oxan-4-yl)piperidine.
| Compound Class | Target | Assay Type | Potency Metric | Reference |
|---|---|---|---|---|
| 3-Aryl Piperidines | Dopamine Transporter | [³H]WIN 35,428 Binding | Ki = 3 nM | nih.gov |
| Piperidine Carboxamides | Pf20Sβ5 Proteasome | Enzyme Inhibition | IC50 < 10 nM | nih.gov |
| 4-Aminopiperidines | Protein Kinase B (Akt) | Kinase Inhibition | IC50 = 15 nM | nih.gov |
| 4-Oxypiperidine Ethers | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 = 1.54 µM | nih.gov |
Cellular Assays for Functional Responses and Phenotypic Changes
Following the confirmation of direct target engagement, cellular assays are employed to assess a compound's activity in a biological context. These assays can measure the functional response resulting from target modulation or evaluate broader phenotypic changes in the cell.
Key cellular assays for this class of compounds include:
Antiproliferative and Cytotoxicity Assays: The effect of piperidine derivatives on cell viability is often tested against various cancer cell lines. For example, certain 3,3'-(piperidin-1-ylmethylene)bis(4-hydroxy-2H-chromen-2-one) derivatives have shown potent antiproliferative activity against MCF-7, T47D, and HeLa cell lines, with IC50 values in the low micromolar range. ajchem-a.com Cytotoxicity is also assessed against non-cancerous human cell lines to determine a compound's therapeutic index. mdpi.com
Antifungal/Antimicrobial Activity Assays: The minimum inhibitory concentration (MIC) is a standard measure of a compound's ability to inhibit microbial growth. Various 4-aminopiperidine derivatives have been evaluated for their antifungal activity against clinically relevant species like Candida spp. and Aspergillus spp., showing MIC values significantly lower than reference drugs in some cases. mdpi.com Similarly, piperidinothiosemicarbazones have demonstrated potent activity against Staphylococcus strains. nih.gov
Downstream Signaling Pathway Modulation: For compounds targeting specific signaling pathways, cellular assays are used to confirm the mechanism of action. For Akt inhibitors, this involves measuring the phosphorylation of downstream proteins within the cell to demonstrate pathway inhibition. nih.gov
Table 2: Representative Cellular Assay Data for Various Piperidine Derivatives Note: This table presents illustrative data for different piperidine-containing compounds to demonstrate typical assay results and is not specific to this compound.
| Compound Class | Cell Line / Organism | Assay Type | Result | Reference |
|---|---|---|---|---|
| Magnolol-based Piperidines | MCF-7 (Breast Cancer) | Antiproliferative (IC50) | 3.32 µM | ajchem-a.com |
| 4-Aminopiperidines | Candida spp. | Antifungal (MIC) | 1-4 µg/mL | mdpi.com |
| Piperidinothiosemicarbazones | Staphylococcus epidermidis | Antibacterial (MIC) | 15.6 µg/mL | nih.gov |
| Akt Inhibitor (E22) | SKOV3 Xenograft Model | In vivo Antitumor Efficacy | >90% Tumor Growth Inhibition | nih.gov |
Biotransformation and Metabolic Stability Studies
Understanding the metabolic fate of a compound is critical in drug discovery. The piperidine scaffold, like other alicyclic amines, is a target for metabolic enzymes. researchgate.net Studies focus on identifying metabolic pathways and the stability of the compound in biological systems.
In Vitro Metabolic Fate Analysis
In vitro systems, such as human liver microsomes or hepatocytes, are used to predict the metabolic pathways of piperidine-containing compounds in vivo. The primary enzymes involved are often cytochrome P450s (CYPs). nih.gov
Key metabolic transformations for piperidine rings include:
N-Dealkylation: This is a predominant metabolic pathway for many piperidine-containing drugs, particularly those with N-substituents. nih.gov CYP3A4 is frequently the major isoform catalyzing this reaction. nih.gov The process involves the abstraction of a hydrogen atom from the carbon adjacent to the piperidine nitrogen by a P450 catalytic species. nih.gov
Ring Oxidation (Hydroxylation): The piperidine ring itself can be hydroxylated at various positions. This oxidation is also typically mediated by P450 enzymes. researchgate.net
N-Oxidation and Ring Opening: Other potential biotransformations include the oxidation of the nitrogen atom to form an N-oxide or, following hydroxylation at the alpha-carbon, the formation of an unstable carbinolamine intermediate that can lead to ring opening. researchgate.net
Impact of Substituents: The metabolic stability of the piperidine ring can be influenced by its substituents. For example, the introduction of alkyl groups near the site of metabolism can sterically hinder enzymatic action, thereby increasing resistance to hepatic metabolism and improving stability. researchgate.net
Studies with 4-aminopiperidine drugs have shown them to have moderate to high clearance in human liver microsomal assays, with CYP3A4 being a major contributor to their metabolism. nih.gov
Chemical Stability in Biological Milieu
Beyond enzymatic degradation, the inherent chemical stability of a compound in a biological environment (e.g., varying pH, presence of nucleophiles) is important. The this compound structure contains both a piperidine and an oxane (tetrahydropyran) ring. The hydrochloride salt form of such compounds is often used to enhance aqueous solubility and stability. However, prolonged exposure to moisture or light can potentially lead to hydrolysis of the oxane ring or degradation of the piperidine moiety. Therefore, stability is typically assessed under controlled conditions, such as in an inert atmosphere at reduced temperatures.
Applications in Chemical Synthesis and Drug Discovery Research
3-(Oxan-4-yl)piperidine as a Versatile Chemical Building Block for Complex Molecules
The this compound structure is a compelling building block for the synthesis of complex molecules due to the advantageous properties of its constituent heterocycles. The piperidine (B6355638) ring is one of the most ubiquitous N-heterocycles in approved drugs, prized for its ability to serve as a versatile scaffold and introduce a basic nitrogen center, which can be crucial for target engagement and modulating pharmacokinetic properties. mdpi.comijnrd.org Similarly, the tetrahydropyran (B127337) (oxane) ring is a common feature in natural products and synthetic drugs, often acting as a stable, polar structural element that can improve solubility and metabolic stability while participating in hydrogen bonding. nih.govnih.gov
The combination of these two rings in a 3,4'-linkage creates a sp³-rich, non-planar structure that is highly desirable for moving beyond the flat, aromatic compounds that have traditionally dominated screening libraries. whiterose.ac.uk The synthesis of such scaffolds can be approached through various modern organic chemistry methods, including cascade reactions and stereoselective cyclizations, to build the requisite heterocyclic systems. nih.govnih.gov The piperidine nitrogen provides a reliable handle for further functionalization, allowing it to be readily coupled with other molecular fragments, while the oxane ring imparts conformational rigidity and specific stereochemical features. This modularity makes this compound an attractive starting point for elaborating more complex molecular architectures.
Utilization in Scaffold Diversity and Combinatorial Library Synthesis
In drug discovery, exploring diverse chemical space is critical for identifying novel hits. The this compound motif is an excellent core for generating scaffold diversity and for use in combinatorial library synthesis. The move towards three-dimensional fragments is a key strategy to improve the quality of compound collections, as increased sp³ character is often correlated with higher clinical success rates. whiterose.ac.uk This scaffold provides a rigid, non-aromatic core that can be decorated at multiple points to generate a library of compounds with diverse spatial arrangements.
A key advantage is the ability to functionalize the piperidine nitrogen. This position allows for the introduction of a wide array of substituents through reactions like amide coupling, reductive amination, or arylation, enabling the rapid generation of a large library of analogues from a common intermediate. Further diversity can be achieved by introducing substituents on the carbon skeletons of either the piperidine or the oxane ring.
While specific libraries based on the 3,4'-linked isomer are not extensively documented, the synthesis of libraries using related fused systems, such as octahydropyrano[3,4-c]pyridines, has been successfully demonstrated. researchgate.netnih.gov These efforts highlight the utility of combining piperidine and oxane rings to create novel, drug-like scaffolds for inclusion in high-throughput screening campaigns, such as those conducted by the European Lead Factory. researchgate.netnih.gov The principles applied to these fused systems are directly transferable to the this compound scaffold for creating libraries with unique 3D shapes.
Contribution to Lead Identification and Optimization in Medicinal Chemistry
The process of converting a "hit" from a screening campaign into a viable "lead" compound involves extensive medicinal chemistry efforts, a stage where the this compound scaffold offers significant advantages. Once a hit containing this motif is identified, its structure can be systematically modified to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
The distinct nature of the two rings allows for targeted modifications:
Piperidine Ring: The basic nitrogen can be fine-tuned to achieve optimal pKa for target binding and cell permeability. N-acylation or N-alkylation can introduce groups that probe specific pockets in a biological target or block unwanted metabolic pathways.
Oxane Ring: The ether oxygen can act as a hydrogen bond acceptor. The ring's conformational preference can influence the orientation of substituents, which is critical for optimizing interactions with a target protein.
Linkage and Substitution: The relative stereochemistry at the C3 position of the piperidine and the C4 position of the oxane can be varied to explore the optimal spatial projection of the two rings. Adding substituents to either ring can modulate lipophilicity and solubility.
For instance, in the development of inhibitors for various enzymes or receptors, piperidine-based scaffolds are frequently optimized to enhance their pharmacological profiles. nih.gov The addition of the oxane moiety provides a vector for growth and an opportunity to improve properties like aqueous solubility without introducing metabolic liabilities, a common strategy in lead optimization.
Development of Novel Chemical Probes for Biological System Interrogation
Chemical probes are essential tools for studying biological systems, enabling the visualization, identification, and functional characterization of proteins and other biomolecules. The this compound scaffold can serve as a robust core for the design of such probes. Its structure provides a stable framework to which functional moieties, such as fluorophores, biotin (B1667282) tags, or photoreactive groups, can be appended.
The piperidine nitrogen is an ideal attachment point for these functional groups, allowing for a modular synthesis where the core scaffold dictates target binding and the appended group provides the probing function. For example, a derivative could be synthesized where the piperidine nitrogen is linked to a fluorescent dye via a flexible linker. If the core scaffold has high affinity and selectivity for a specific protein target, the resulting fluorescent probe could be used in cellular imaging experiments to visualize the localization and dynamics of that protein. While specific probes based on this exact isomer are not yet prominent in the literature, the general principle of using heterocyclic scaffolds for probe development is well-established.
Innovation in Heterocyclic Drug Design Strategies
The use of the this compound scaffold exemplifies several innovative strategies in modern heterocyclic drug design. The primary innovation lies in the deliberate combination of two distinct, saturated heterocyclic rings to create a three-dimensional structure that occupies a different region of chemical space than traditional flat, aromatic compounds. This approach, often referred to as "scaffold hopping" from 2D to 3D structures, is a response to the increasing difficulty of finding novel drugs for complex biological targets. whiterose.ac.uk
This design strategy offers several benefits:
Increased sp³ Fraction: Leads to more complex, 3D shapes which can result in higher selectivity and better physicochemical properties.
Novelty and Patentability: Creates structurally unique molecules, providing a clear path to new intellectual property.
Improved Drug-like Properties: Saturated heterocycles are often associated with better solubility and metabolic stability compared to their aromatic counterparts. The oxane moiety, in particular, can serve as a "pharmacophoric shield" or a bioisostere for less stable functional groups.
By providing a rigid framework with well-defined stereochemistry and multiple points for diversification, the this compound motif is a prime example of a next-generation building block for designing drugs with superior efficacy and safety profiles.
Future Research Directions and Emerging Paradigms for 3 Oxan 4 Yl Piperidine
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of 3-(Oxan-4-yl)piperidine derivatives. mdpi.comnih.gov These computational tools can analyze vast datasets to identify novel molecular structures with desired biological activities and predict their physicochemical properties, thereby streamlining the drug discovery process. ijhespub.orgresearchgate.net
Generative models, a subset of AI, can design new this compound analogues with optimized properties for specific biological targets. atomwise.com By learning from existing chemical data, these models can propose novel structures that are synthetically feasible and possess a higher probability of therapeutic success. atomwise.com Furthermore, ML algorithms can predict the most efficient synthetic routes, reducing the time and resources required for chemical synthesis. mit.edu This predictive power extends to reaction conditions and potential byproducts, enabling chemists to design more robust and efficient synthetic strategies. mit.edu
Table 1: Potential Applications of AI/ML in this compound Research
| Application Area | AI/ML Tool | Potential Impact |
|---|---|---|
| Novel Analog Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Creation of diverse libraries of this compound derivatives with tailored properties for specific biological targets. |
| Synthesis Planning | Retrosynthesis Prediction Algorithms | Identification of the most efficient and cost-effective synthetic pathways, reducing experimental workload. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | In-silico prediction of biological activity, toxicity, and pharmacokinetic profiles to prioritize promising candidates. |
Application of Advanced High-Throughput Screening Methodologies for Mechanistic Elucidation
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. combichemistry.comnih.gov For this compound and its derivatives, advanced HTS methodologies are crucial for identifying lead compounds and elucidating their mechanisms of action. nuvisan.com
The integration of HTS with high-content imaging and phenotypic screening allows for the evaluation of compounds in more biologically relevant contexts, such as cell-based models of disease. combichemistry.com This approach provides a deeper understanding of a compound's effects on cellular pathways and can reveal novel mechanisms of action that may not be apparent from traditional target-based screening. Furthermore, the development of miniaturized and automated synthesis and screening platforms allows for the rapid exploration of chemical space around the this compound scaffold. nih.gov
Table 2: Advanced HTS Methodologies for this compound Research
| HTS Methodology | Application | Potential Insights |
|---|---|---|
| Phenotypic Screening | Identifying compounds that produce a desired phenotypic change in a cellular or organismal model. | Uncovering novel biological targets and pathways modulated by this compound derivatives. |
| High-Content Imaging | Automated microscopy and image analysis to quantify cellular changes. | Detailed mechanistic insights into how compounds affect cellular morphology, protein localization, and other cellular processes. |
| Affinity Selection-Mass Spectrometry | Identifying binding partners of compounds in complex biological mixtures. | Direct identification of the molecular targets of this compound derivatives. |
Green Chemistry Approaches in this compound Synthesis and Derivatization
The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce the environmental impact of drug development. unibo.it For the synthesis and derivatization of this compound, the adoption of greener methodologies is both an environmental and economic imperative.
Recent research has demonstrated the use of eco-friendly ionic liquids as a benign reaction medium for the synthesis of spiro-piperidine derivatives. nih.govtandfonline.com These approaches often lead to high yields and can be part of one-pot syntheses, which reduce waste and improve efficiency. nih.govbepls.com The development of catalytic methods that utilize earth-abundant metals and avoid hazardous reagents is another key area of focus. researchgate.net Furthermore, the use of biocatalysis, employing enzymes to perform specific chemical transformations, offers a highly selective and environmentally friendly route to chiral piperidine (B6355638) derivatives. nih.gov
Exploration of Novel Bio-orthogonal Reactivity and Targeted Delivery Principles
Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govresearchgate.net This powerful set of tools can be applied to this compound derivatives to study their biological interactions in real-time and to develop targeted drug delivery systems. nih.gov
By incorporating a bio-orthogonal handle into the this compound scaffold, researchers can attach fluorescent probes or other imaging agents to visualize the compound's distribution and target engagement within cells and organisms. nih.gov This approach can provide invaluable information about a drug's mechanism of action and pharmacokinetic properties.
Furthermore, bio-orthogonal chemistry can be used to construct targeted drug delivery systems. nih.gov For example, a this compound derivative could be linked to a targeting moiety, such as an antibody or a peptide, that specifically recognizes cancer cells. This would allow for the selective delivery of the therapeutic agent to the site of disease, minimizing off-target effects and improving the therapeutic index. nih.gov
Multidisciplinary Collaborations in Addressing Complex Chemical Biology Questions
Addressing the complex biological questions surrounding the therapeutic potential of this compound requires a multidisciplinary approach. Collaborations between synthetic chemists, chemical biologists, computational scientists, and pharmacologists are essential for advancing our understanding of this important chemical scaffold.
Synthetic chemists can develop novel methods for the efficient and diverse synthesis of this compound derivatives. nih.gov Chemical biologists can then use these compounds as tools to probe complex biological processes. Computational scientists can employ AI and ML to guide the design of new compounds and to analyze large datasets from HTS campaigns. nih.gov Pharmacologists can evaluate the therapeutic potential of lead compounds in preclinical models of disease. By working together, these diverse teams of scientists can accelerate the translation of basic research findings into new medicines. encyclopedia.pub
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Oxan-4-yl)piperidine derivatives, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves alkylation of piperidine precursors with oxane-containing reagents. For example, 3-(oxan-4-yloxy)piperidine hydrochloride is synthesized via nucleophilic substitution between 4-hydroxypiperidine and an oxirane derivative, followed by HCl neutralization. Key factors include solvent choice (e.g., dimethylformamide), temperature (60–80°C), and reaction time (12–24 hours) to achieve yields >70% . Optimization may involve adjusting stoichiometry or using phase-transfer catalysts.
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to resolve stereochemistry at the piperidine-oxane junction. Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like ether linkages. For purity assessment, HPLC with UV detection (λ = 210–260 nm) is recommended .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodology : The hydrochloride salt form enhances aqueous solubility due to ionic interactions. Stability studies should use accelerated degradation protocols (e.g., 40°C/75% relative humidity for 4 weeks) with LC-MS monitoring. Piperidine derivatives generally show moderate stability in acidic conditions but may hydrolyze in strongly basic environments (pH >10) .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor-binding data for this compound analogs?
- Methodology : Discrepancies in serotonin/dopamine receptor affinities (e.g., Ki values) may arise from assay variability (radioligand vs. functional assays). Validate findings using orthogonal methods:
- Radioligand binding : Use [³H]-5-HT or [³H]-SCH23350 for serotonin/dopamine D1 receptors.
- Functional assays : Measure cAMP accumulation or calcium flux in transfected cell lines.
Cross-reference with computational docking studies to clarify steric/electronic interactions .
Q. What strategies are effective for improving the blood-brain barrier (BBB) permeability of this compound-based CNS agents?
- Methodology :
- Lipophilicity optimization : Adjust logP to 2–3 via substituent modification (e.g., fluorination of the oxane ring).
- P-glycoprotein inhibition : Co-administer inhibitors like verapamil to reduce efflux.
- In silico modeling : Use tools like SwissADME to predict BBB penetration .
Q. How do structural modifications (e.g., halogenation) impact the biological activity of this compound derivatives?
- Methodology : Compare analogs in a structure-activity relationship (SAR) table:
| Derivative | Substituent | Biological Activity (IC50, nM) |
|---|---|---|
| A | -H | 5-HT1A: 120 |
| B | -Cl | 5-HT1A: 45 |
| C | -F | 5-HT1A: 30 |
| Halogens increase receptor affinity via enhanced hydrophobic interactions and electron withdrawal. Validate with molecular dynamics simulations . |
Q. What experimental designs are suitable for elucidating the metabolic pathways of this compound in vivo?
- Methodology :
- Phase I metabolism : Use liver microsomes (human/rat) with NADPH cofactor; identify metabolites via LC-MS/MS.
- Phase II metabolism : Incubate with UDP-glucuronosyltransferase/SULT enzymes.
- In vivo tracing : Administer ¹⁴C-labeled compound and analyze plasma/urine samples .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in reported anxiolytic effects of this compound derivatives across animal models?
- Methodology :
- Model standardization : Use consistent protocols (e.g., elevated plus maze vs. open field test).
- Dose-response curves : Test 3–5 doses to identify therapeutic windows.
- Control for pharmacokinetics : Measure brain/plasma ratios to confirm CNS exposure .
Q. What statistical approaches are recommended for analyzing high-throughput screening data of this compound libraries?
- Methodology :
- Z-score normalization to account for plate-to-plate variability.
- False discovery rate (FDR) correction for multiple comparisons.
- Machine learning : Train random forest models on molecular descriptors to predict activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
